4-Methyl-1-naphthalen-1-ylsulfonylpiperidine
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Overview
Description
4-Methyl-1-naphthalen-1-ylsulfonylpiperidine is a chemical compound with the molecular formula C₁₆H₁₉NO₂S and a molecular weight of 289.39 g/mol . This compound is characterized by a piperidine ring substituted with a 4-methyl-1-naphthalen-1-ylsulfonyl group. It has a density of 1.211 g/cm³ and a boiling point of 453.4°C at 760 mmHg .
Preparation Methods
The synthesis of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine typically involves the reaction of piperidine with 4-methyl-1-naphthalen-1-ylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methyl-1-naphthalen-1-ylsulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Scientific Research Applications
4-Methyl-1-naphthalen-1-ylsulfonylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-1-naphthalen-1-ylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
4-Methyl-1-naphthalen-1-ylsulfonylpiperidine can be compared with other piperidine derivatives and sulfonyl-containing compounds:
Piperidine Derivatives: Compounds like 4-methylpiperidine and 1-naphthalenesulfonylpiperidine share structural similarities but differ in their specific substituents and biological activities.
Sulfonyl Compounds: Sulfonyl-containing compounds such as sulfonamides and sulfonylureas have different functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-methyl-1-naphthalen-1-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQAXSGGRZVXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350569 |
Source
|
Record name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-09-8 |
Source
|
Record name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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